Buclizine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

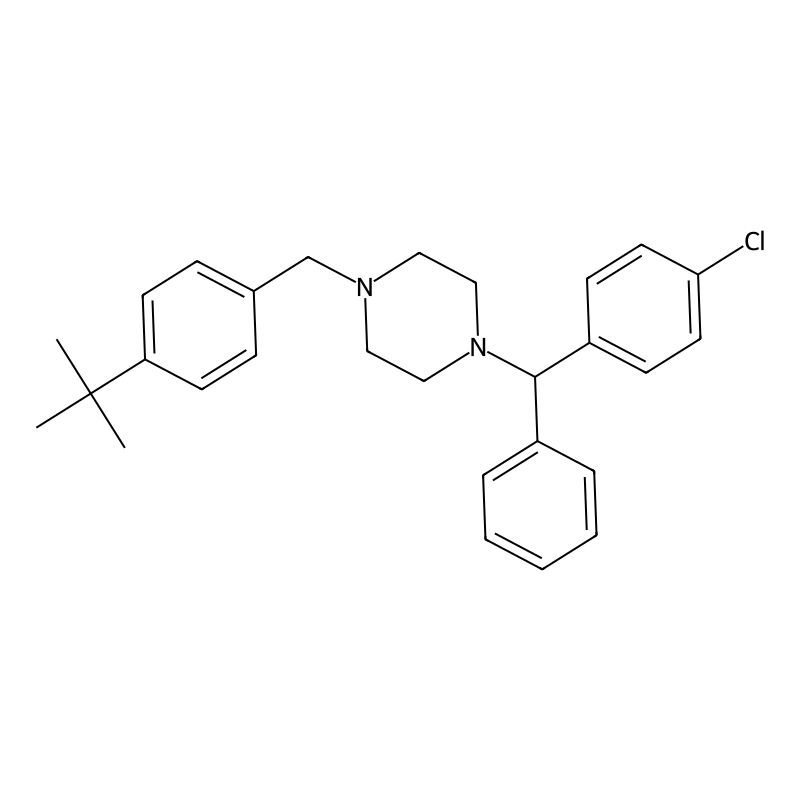

Buclizine is an antihistamine medication primarily used for its antiemetic and anticholinergic properties. It belongs to the piperazine derivative family of drugs and is chemically classified as a diphenylmethane. The molecular formula for buclizine is , with a molecular weight of approximately 433.028 g/mol . This compound is known for its ability to block histamine H1 receptors and muscarinic acetylcholine receptors, which contributes to its effectiveness in treating motion sickness and other related conditions .

Buclizine acts primarily by blocking histamine H1 receptors in the central nervous system. Histamine, when released in response to motion sickness or other triggers, can induce nausea, vomiting, and dizziness. By binding to these receptors, buclizine prevents histamine from exerting its effects []. Additionally, buclizine might have some anticholinergic properties, further contributing to its antiemetic and antivertigo effects [].

- Toxicity: Buclizine is generally well-tolerated, but drowsiness is the most common side effect [, ]. In high doses, it can cause dry mouth, blurred vision, and difficulty urinating [].

- Flammability: No data available on the flammability of buclizine in scientific publications.

- Reactivity: Buclizine is likely to react with strong acids and bases, but specific details require further investigation.

Buclizine exhibits a range of biological activities that make it useful in clinical settings. Its primary action as an antihistamine involves blocking the H1 receptor, which helps alleviate symptoms of allergic reactions and motion sickness. Additionally, its anticholinergic effects reduce vestibular stimulation by inhibiting the muscarinic acetylcholine receptors, thereby decreasing nausea and vomiting associated with motion sickness .

The drug's effects on the central nervous system can lead to side effects such as drowsiness and dizziness, which are common among many antihistamines . Furthermore, buclizine has been shown to reduce labyrinth excitability, making it effective for patients suffering from vestibular disorders .

Buclizine can be synthesized through various chemical methods, often involving the reaction of piperazine derivatives with substituted benzyl halides. A typical synthesis route involves:

- Formation of Piperazine Derivative: Starting with piperazine, a substituted benzyl chloride (such as p-tert-butylbenzyl chloride) is reacted under basic conditions.

- N-Alkylation: The reaction proceeds through nucleophilic substitution, leading to the formation of the desired piperazine derivative.

- Purification: The product is then purified through crystallization or chromatography techniques to obtain buclizine in its pure form.

Specific reaction conditions such as temperature, solvent choice, and reaction time can vary based on desired yield and purity.

Buclizine is primarily used for:

- Motion Sickness: It is effective in preventing nausea and vomiting associated with travel.

- Allergic Conditions: Buclizine can be prescribed for allergic reactions where antihistaminic action is required.

- Postoperative Nausea: It may also be utilized to manage nausea following surgical procedures.

Due to its sedative properties, buclizine may also be used off-label in some cases for anxiety management .

Studies have indicated that buclizine can interact with other medications due to its pharmacological properties. Notably:

- CNS Depressants: Concurrent use with other central nervous system depressants (such as alcohol or benzodiazepines) may enhance sedative effects.

- Anticholinergic Drugs: Combining buclizine with other anticholinergic agents may increase the risk of side effects like dry mouth or urinary retention .

Careful consideration of these interactions is crucial when prescribing buclizine alongside other medications.

Buclizine shares similarities with several other antihistamines and anticholinergic medications. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Primary Use | Unique Feature |

|---|---|---|---|

| Dimenhydrinate | C_{24}H_{34}ClN_{2}O_{3} | Motion sickness | Combination of an antihistamine and a stimulant |

| Meclizine | C_{25}H_{27}ClN_{2} | Motion sickness | Less sedative effect compared to buclizine |

| Promethazine | C_{17}H_{20}N_{2}S | Allergies, nausea | Stronger sedative properties |

| Cyclizine | C_{24}H_{30}ClN | Motion sickness | More potent anticholinergic effects |

Buclizine stands out due to its dual action as both an antihistamine and an anticholinergic agent, providing a broader therapeutic effect compared to many of its counterparts . Its unique chemical structure contributes to its efficacy in treating specific conditions like motion sickness while minimizing certain side effects associated with other similar compounds.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

7.1

Appearance

UNII

1178B2VD9B

0C94V6X681

Related CAS

Drug Indication

Pharmacology

Buclizine is a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. Buclizine binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. Buclizine exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.

MeSH Pharmacological Classification

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AE - Piperazine derivatives

R06AE01 - Buclizine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Other CAS

163837-52-3

82-95-1

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

Dates

Adam EI: A treatment for the acute migraine attack. J Int Med Res. 1987 Mar-Apr;15(2):71-5. doi: 10.1177/030006058701500202. [PMID:3556262]

DURHAM MP: Clinical trial of buclizine hydrochloride for vomiting of pregnancy. Br Med J. 1956 Dec 1;2(5004):1276-7. doi: 10.1136/bmj.2.5004.1276. [PMID:13374321]

FDA approval: Buclizine

HMDB: Buclizine